

Spectroscopic Profile of 2-Azidobenzaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-azidobenzaldehyde**, a versatile building block in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocycles. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

2-Azidobenzaldehyde, with the molecular formula C₇H₅N₃O, is a key intermediate in the construction of a wide array of heterocyclic compounds.[1][2][3] Its utility stems from the reactive azide and aldehyde functionalities, which can participate in various cyclization and multicomponent reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in synthetic workflows. This guide aims to provide a centralized resource for its spectroscopic properties.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-azidobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **2-azidobenzaldehyde** is not readily available in the reviewed literature. However, data for the closely related derivative, 2-azido-4-



methylbenzaldehyde, provides a strong basis for estimating the chemical shifts and coupling constants for the parent compound. The methyl group at the 4-position is expected to have a minor electronic effect on the aromatic protons and the aldehyde proton.

Table 1: ¹H and ¹³C NMR Data for 2-Azido-4-methylbenzaldehyde[4]

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm	Signal
10.28	Aldehyde-H
7.78	Ar-H
7.06 - 7.03	Ar-H
2.44	-CH₃

Note: The chemical shifts for **2-azidobenzaldehyde** are expected to be similar, with the aromatic region showing a more complex splitting pattern due to the absence of the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of **2-azidobenzaldehyde** is characterized by the strong, sharp absorption band of the azide functional group and the carbonyl stretch of the aldehyde. While a complete experimental spectrum for **2-azidobenzaldehyde** is not available, the characteristic absorption frequencies for its key functional groups are well-established from related compounds.[5]

Table 2: Characteristic IR Absorption Bands for 2-Azidobenzaldehyde



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Azide (-N₃)	Asymmetric stretch	2100 - 2140	Strong, Sharp
Aldehyde (C=O)	Stretch	1690 - 1715	Strong
Aromatic C-H	Stretch	3000 - 3100	Medium
Aromatic C=C	Stretch	1580 - 1600	Medium-Weak
Aldehyde C-H	Stretch	2720 - 2820	Medium-Weak (often two bands)

Mass Spectrometry (MS)

Mass spectrometry of **2-azidobenzaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group and the loss of the formyl radical (CHO). PubChem lists a GC-MS analysis for this compound, though the spectrum is not provided.[6]

Table 3: Predicted Mass Spectrometry Data for 2-Azidobenzaldehyde

m/z	Proposed Fragment Ion	Notes
147	[C7H5N3O]+	Molecular Ion (M+ ⁻)
119	[C7H5O]+	Loss of N ₂
91	[C ₆ H ₅ N]+	Loss of CO and N ₂
90	[C ₆ H ₄ N] ⁺	Loss of H from [C ₆ H ₅ N] ⁺
77	[C ₆ H ₅]+	Loss of N₃ and CO

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2-azidobenzaldehyde**, based on general procedures reported in the literature for similar compounds.



NMR Spectroscopy

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-azidobenzaldehyde**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy



Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat/Thin Film):

- If the sample is a low-melting solid or oil, place a small drop directly onto the center of a KBr or NaCl plate.
- Place a second plate on top and gently press to create a thin film.

Sample Preparation (KBr Pellet):

- Grind 1-2 mg of 2-azidobenzaldehyde with approximately 100 mg of dry KBr powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Record a background spectrum of the empty sample compartment or the KBr pellet holder before running the sample.

Mass Spectrometry

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for GC-MS):

- Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Inject a small volume (e.g., 1 μL) into the GC-MS system.



Acquisition (EI):

• Ionization Energy: 70 eV.

Mass Range: m/z 40-300.

Source Temperature: 200-250 °C.

Visualized Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **2-azidobenzaldehyde** is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-azidobenzaldehyde**. For researchers, it is crucial to acquire experimental data on their synthesized samples and compare it with the expected values presented herein to ensure the correct structure and high purity of this important synthetic intermediate.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Azidobenzaldehyde: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b097285#spectroscopic-data-of-2-azidobenzaldehydenmr-ir-ms]

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